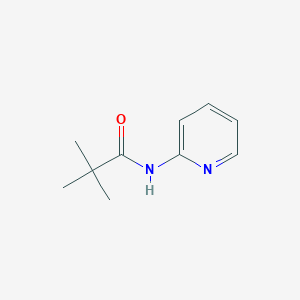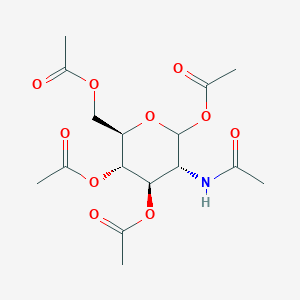![molecular formula C13H12O3 B029862 4-[3-(Hidroximetil)fenoxi]fenol CAS No. 63987-19-9](/img/structure/B29862.png)
4-[3-(Hidroximetil)fenoxi]fenol
Descripción general
Descripción
4-[3-(Hydroxymethyl)phenoxy]phenol is an organic compound with the molecular formula C13H12O3 It is a phenol derivative characterized by the presence of a hydroxymethyl group attached to the phenoxy ring
Aplicaciones Científicas De Investigación
4-[3-(Hydroxymethyl)phenoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)phenoxy]phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzyl alcohol with 4-bromophenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 4-[3-(Hydroxymethyl)phenoxy]phenol may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Hydroxymethyl)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenol group can be reduced to form a corresponding hydroxy compound.
Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[3-(carboxymethyl)phenoxy]phenol.
Reduction: Formation of 4-[3-(hydroxyphenyl)phenoxy]phenol.
Substitution: Formation of various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of 4-[3-(Hydroxymethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The phenol group can donate hydrogen atoms to neutralize reactive oxygen species, while the hydroxymethyl group can enhance its solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(Hydroxymethyl)phenoxy]phenol
- 4-[3-(Hydroxymethyl)phenoxy]benzonitrile
- 4-[3-(Hydroxymethyl)phenoxy]benzoic acid
Uniqueness
4-[3-(Hydroxymethyl)phenoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
IUPAC Name |
4-[3-(hydroxymethyl)phenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOAGCNCAOJNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70981711 | |
| Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63987-19-9 | |
| Record name | Benzenemethanol, 3-(4-hydroxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063987199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)













